molecular formula C₁₅H₁₃NO₆ B1140489 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE CAS No. 87950-39-8

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE

Cat. No.: B1140489
CAS No.: 87950-39-8
M. Wt: 303.27
InChI Key:
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Description

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE is a heterocyclic compound that has garnered significant interest in the field of organic chemistry

Preparation Methods

The synthesis of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE typically involves the nucleophilic ring opening of precursor compounds followed by cyclization. One common synthetic route involves the reaction of 3,4-dimethoxyphenylethylamine with tryptamine in the presence of POCl3, leading to the formation of the desired oxazolone derivative . Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE involves nucleophilic ring opening followed by cyclization to form the oxazolone ring. This process is facilitated by the presence of specific reagents and reaction conditions, such as anhydrous sodium acetate and acetic acid . The molecular targets and pathways involved in its action are primarily related to its ability to form stable heterocyclic structures.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE include 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one and 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) . These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. The uniqueness of this compound lies in its ability to form a wide range of heterocyclic derivatives under various reaction conditions.

Properties

IUPAC Name

[2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGXTEIBZJZYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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